molecular formula C11H8F3N3O5S B2699411 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 897622-48-9

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2699411
CAS No.: 897622-48-9
M. Wt: 351.26
InChI Key: IFPCVTTWEIAVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a sulfonamide group.

Mechanism of Action

Target of Action

The primary target of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The primary biochemical pathway affected by 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is the DNA repair pathway . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is the inhibition of the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for treating genetically DNA repair-defective cancers .

Action Environment

The action environment of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is primarily within the cell, where it interacts with its target, PARP-1

Preparation Methods

The synthesis of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a sulfonamide precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be compared to other pyrimidine derivatives and sulfonamides. Similar compounds include:

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have a pyrimidine core and have been studied for their antitumor activity.

    N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound shares the trifluoromethoxyphenyl group and has unique biochemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O5S/c12-11(13,14)22-7-3-1-6(2-4-7)17-23(20,21)8-5-15-10(19)16-9(8)18/h1-5,17H,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPCVTTWEIAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.